1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride
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Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H12N4S.2HCl. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s known that many 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities .
Mode of Action
It’s known that 1,3,4-thiadiazole prevents neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .
Biochemical Pathways
It’s known that many 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities that can be classified into various categories .
Preparation Methods
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves several steps. One common method includes the reaction of 2-methyl-1,3,4-thiadiazole with piperazine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Phenyl-1,3,4-thiadiazole: Studied for its potential as an anti-inflammatory and analgesic agent.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.2ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYWQFEHUHGGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69389-17-9 |
Source
|
Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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